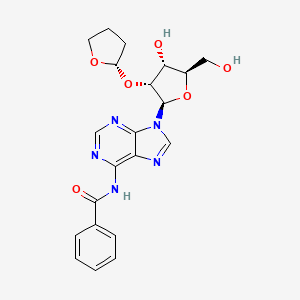![molecular formula C19H14F2N4 B12901142 3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine CAS No. 787591-84-8](/img/structure/B12901142.png)
3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines This compound is characterized by the presence of two 4-fluorophenyl groups and a methyl group attached to the imidazo[1,2-a]pyrazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 4-fluoroaniline with a suitable aldehyde, followed by cyclization with a pyrazine derivative under acidic or basic conditions . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: N-oxides of the imidazo[1,2-a]pyrazine core.
Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atoms.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Pyrazolo[1,5-a]pyrimidines: These compounds have a pyrazolo ring fused to a pyrimidine ring and exhibit similar biological activities.
Uniqueness
3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is unique due to the presence of two 4-fluorophenyl groups, which enhance its biological activity and photophysical properties. This makes it a valuable compound for various applications in medicinal chemistry and material science.
Propiedades
Número CAS |
787591-84-8 |
|---|---|
Fórmula molecular |
C19H14F2N4 |
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
3,5-bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C19H14F2N4/c1-22-18-19-24-11-17(13-4-8-15(21)9-5-13)25(19)16(10-23-18)12-2-6-14(20)7-3-12/h2-11H,1H3,(H,22,23) |
Clave InChI |
ZVMLPZLSYLWGDQ-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC=C(N2C1=NC=C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B12901061.png)





![Furo[3,4-e][1,2]benzoxazole](/img/structure/B12901095.png)

![3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12901109.png)

![Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine](/img/structure/B12901130.png)
![1-Methyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B12901134.png)

![N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12901154.png)
